molecular formula C18H15NO4 B1177336 Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate CAS No. 133676-10-5

Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B1177336
CAS No.: 133676-10-5
M. Wt: 309.3 g/mol
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Description

Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound with a unique structure that combines a quinoline core with a hydroxy-methoxy phenyl group and a carboxylic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate quinoline derivative under acidic or basic conditions. This is followed by esterification of the carboxylic acid group using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the carboxylic acid methyl ester can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ferulic Acid Methyl Ester: Similar structure with a hydroxy-methoxy phenyl group but lacks the quinoline core.

    Methyl 4’-hydroxy-3’-methoxycinnamate: Another compound with a hydroxy-methoxy phenyl group, used in sunscreens and cosmetics.

    Methyl p-methoxycinnamate: A cinnamate ester with similar functional groups but different core structure.

Uniqueness

Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate is unique due to the presence of the quinoline core, which imparts distinct chemical and biological properties. This combination of functional groups and core structure makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-17-9-11(7-8-16(17)20)15-10-13(18(21)23-2)12-5-3-4-6-14(12)19-15/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBSPDBBULDMAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694382
Record name Methyl 2-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133676-10-5
Record name Methyl 2-(4-hydroxy-3-methoxyphenyl)-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133676-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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